molecular formula C15H12F3N3O3 B5732711 N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B5732711
M. Wt: 339.27 g/mol
InChI Key: YXIDXIAONQOABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as MNTPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of urea-based compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood. However, it has been proposed that N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea binds to proteins and induces a conformational change. This conformational change results in a change in fluorescence intensity, which can be measured to study protein structure and function.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been found to exhibit various biochemical and physiological effects. It has been found to bind to proteins and induce conformational changes. N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has also been found to exhibit anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its ability to bind to proteins and undergo a change in fluorescence intensity when the protein undergoes a conformational change. This property of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea makes it a valuable tool for studying protein structure and function. However, one of the limitations of using N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea research. One of the future directions is the development of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea-based fluorescent probes for the detection of protein conformational changes in live cells. Another future direction is the development of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea-based inhibitors for the treatment of diseases such as Alzheimer's and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea and its potential applications in scientific research.

Synthesis Methods

N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2-methyl-3-nitroaniline with trifluoroacetic anhydride to produce N-(2-methyl-3-nitrophenyl)trifluoroacetamide. The second step involves the reaction of N-(2-methyl-3-nitrophenyl)trifluoroacetamide with phenyl isocyanate to produce N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea. The synthesis of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been found to exhibit various scientific research applications. One of the most promising applications of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is its use as a fluorescent probe for the detection of protein conformational changes. N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been found to bind to proteins and undergo a change in fluorescence intensity when the protein undergoes a conformational change. This property of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea makes it a valuable tool for studying protein structure and function.

properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-9-12(6-3-7-13(9)21(23)24)20-14(22)19-11-5-2-4-10(8-11)15(16,17)18/h2-8H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIDXIAONQOABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea

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